[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl](morpholin-4-yl)methanone
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Overview
Description
4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE: is a complex organic compound that features a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, along with a morpholino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorine, methyl, and trifluoromethyl groups via electrophilic substitution reactions. The morpholino group is then attached through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of catalysts and reagents that promote selective reactions is also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the agrochemical industry, the compound may be used in the synthesis of new pesticides or herbicides, leveraging its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
- 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
- 5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone
Comparison: Compared to similar compounds, 4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. Additionally, the trifluoromethyl group contributes to its chemical stability and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11ClF3N3O2 |
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Molecular Weight |
297.66 g/mol |
IUPAC Name |
[4-chloro-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H11ClF3N3O2/c1-16-8(10(12,13)14)6(11)7(15-16)9(18)17-2-4-19-5-3-17/h2-5H2,1H3 |
InChI Key |
QBEDIJFMGVADIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)N2CCOCC2)Cl)C(F)(F)F |
Origin of Product |
United States |
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